molecular formula C13H13N3O2S3 B2697344 3-({5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)PROPANAMIDE CAS No. 402945-08-8

3-({5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)PROPANAMIDE

Cat. No.: B2697344
CAS No.: 402945-08-8
M. Wt: 339.45
InChI Key: LSLXHTUGJOVHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)PROPANAMIDE is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)PROPANAMIDE typically involves a multi-step process. One common method includes the reaction of 5-phenacylsulfanyl-1,3,4-thiadiazole with 3-mercaptopropanoic acid under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-({5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-({5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)PROPANAMIDE involves its interaction with specific molecular targets. For instance, its anti-tubercular activity is attributed to its ability to inhibit the enzyme Shikimate kinase, which is essential for the survival of Mycobacterium tuberculosis. The compound binds to the active site of the enzyme, preventing its normal function and leading to the death of the bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)PROPANAMIDE stands out due to its unique combination of a thiadiazole ring and a propanamide group, which contributes to its diverse biological activities. Its potential as an anti-tubercular agent, in particular, highlights its significance in medicinal chemistry .

Properties

IUPAC Name

3-[(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S3/c14-11(18)6-7-19-12-15-16-13(21-12)20-8-10(17)9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLXHTUGJOVHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)SCCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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